4-Chloro-1-(4-fluorophenyl)butan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 202.653 g/mol. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a butane backbone. The compound features a chlorine atom at the first carbon and a para-fluorophenyl group at the fourth carbon, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-ol can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions. A common synthetic route includes:
A notable method involves the nucleophilic substitution of 4-fluorobenzyl chloride with butanol in the presence of a base such as potassium carbonate, which promotes the formation of the desired product .
The molecular structure of 4-Chloro-1-(4-fluorophenyl)butan-1-ol can be described as follows:
The InChI representation of this compound is InChI=1S/C10H12ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1-2,7H2
, which provides a standardized way to describe its structure in chemical databases .
4-Chloro-1-(4-fluorophenyl)butan-1-ol can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in synthetic organic chemistry .
The mechanism of action for 4-Chloro-1-(4-fluorophenyl)butan-1-ol primarily relates to its interactions with biological targets:
The precise mechanism involves conformational changes upon binding to these receptors, leading to downstream signaling effects associated with mood regulation and psychotropic activity.
The physical and chemical properties of 4-Chloro-1-(4-fluorophenyl)butan-1-ol are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 202.653 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties indicate that the compound is likely to have moderate solubility in organic solvents, which is typical for many halogenated organic compounds .
4-Chloro-1-(4-fluorophenyl)butan-1-ol has several significant applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7